2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone
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Overview
Description
2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[434935]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone is a complex organic compound with a unique structure characterized by multiple methoxy groups and a dispiro arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of catechol derivatives, which undergo oxidative trimerization to form the desired product. The reaction conditions often include the use of metal salts in high oxidation states, such as molybdenum pentachloride, or electrochemical methods to avoid metal waste .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Electroorganic synthesis is preferred due to its sustainability and efficiency. The use of propylene carbonate as a solvent and tetrabutylammonium tetrafluoroborate as an electrolyte can yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents include molybdenum pentachloride for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone involves its interaction with specific molecular targets. The methoxy groups and the dispiro structure allow it to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: Shares a similar methoxy substitution pattern but lacks the dispiro structure.
3’,4’,5,6,7,8-Hexamethoxyflavone: Another methoxy-substituted compound with different core structure and properties.
Uniqueness
2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone is unique due to its dispiro arrangement, which imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics .
Properties
Molecular Formula |
C34H32O10 |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone |
InChI |
InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3 |
InChI Key |
OASRMBZSJNAYKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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